molecular formula C25H26O6 B176720 8-Prenylluteone

8-Prenylluteone

Cat. No.: B176720
M. Wt: 422.5 g/mol
InChI Key: VYELCIXMHUBNAL-UHFFFAOYSA-N
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Description

8-Prenylluteone has been reported in Erythrina vogelii, Erythrina senegalensis, and other organisms with data available.

Properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-8-17-22(28)18(9-6-14(3)4)25-21(23(17)29)24(30)19(12-31-25)16-10-7-15(26)11-20(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYELCIXMHUBNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Activity of 8-Prenylluteone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylluteone, a prenylated flavonoid, has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of luteolin, a well-documented bioactive flavone, this compound exhibits a range of biological activities attributed to its unique chemical structure. The addition of a prenyl group to the luteolin backbone significantly enhances its lipophilicity, thereby improving its interaction with cellular membranes and potentially increasing its bioavailability and efficacy. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and antioxidant properties. The information presented herein is a synthesis of available data on this compound and structurally related prenylated flavonoids, including 8-prenyl quercetin and 8-prenylapigenin, to provide a robust resource for researchers in the field.

Core Biological Activities

The primary biological activities of this compound and its analogs revolve around its potent anti-inflammatory, anticancer, and antioxidant effects. These activities are underpinned by the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound and related compounds have demonstrated significant anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[1][2][3] This inhibition is achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] The molecular mechanism underlying these effects involves the modulation of critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3]

Anticancer Activity

The anticancer potential of luteolin and its derivatives is well-documented.[1][5][6][7][8] These compounds can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and suppress tumor growth in vivo.[1][6][7][8] The anticancer mechanisms are multifaceted and involve the modulation of signaling pathways that control cell cycle progression, apoptosis, and angiogenesis. Notably, the inhibition of pathways such as Akt and the modulation of apoptotic proteins are key to its anticancer effects.[1][9][10]

Antioxidant Activity

Flavonoids, including luteolin and its prenylated derivatives, are renowned for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.[2][11][12] The antioxidant capacity of these compounds contributes to their overall protective effects on cells and tissues.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for luteolin and related flavonoids, providing insights into their potency. Due to the limited specific data for this compound, IC50 values for the parent compound luteolin and other relevant flavonoids are presented.

Table 1: Anticancer Activity (IC50 values)

CompoundCell LineActivityIC50 Value (µM)Reference
LuteolinA431 (human epithelial carcinoma)Inhibition of cell proliferation19[1]
LuteolinHL60 (human promyelocytic leukemia)Inhibition of cell proliferation12.5[1]
LuteolinCH27 (human lung squamous carcinoma)Inhibition of cell proliferation12[1]
LuteolinPC-3 (human prostate cancer)Inhibition of proliferation-[1]
LuteolinMesangial cells (mouse kidney)Inhibition of DNA synthesis1.5[1]
LuteolinPI-3-K (in vitro)Inhibition of PI-3-K8[1]
LuteolinA549 (non-small-cell lung cancer)Cell viability27.12 (48h)[9]
LuteolinH460 (non-small-cell lung cancer)Cell viability18.93 (48h)[9]
LuteolinRdRp (in vitro)Inhibition of RdRp4.6[13]

Table 2: Anti-inflammatory and Other Activities

CompoundTarget/AssayActivityIC50 Value (µM)Reference
8-PrenylapigeninRAW 264.7 macrophagesCytotoxicity>30[2]
8-PrenylnaringeninRAW 264.7 macrophagesCytotoxicity>30[2]
LuteolinInfluenza Endonuclease (AlphaScreen)Inhibition0.073[14]
Orientin (Luteolin-8-C-glucoside)Influenza Endonuclease (AlphaScreen)Inhibition0.042[14]

Signaling Pathways Modulated by this compound and Analogs

The biological activities of this compound and related flavonoids are mediated through their interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound and its analogs can inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[2][12]

NF_kappa_B_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Prenylluteone This compound Prenylluteone->IKK NFkappaB_n NF-κB DNA DNA NFkappaB_n->DNA DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway, including JNK and ERK, is another crucial regulator of inflammation and cell proliferation. 8-Prenyl quercetin has been shown to directly target and inhibit components of this pathway.[3]

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MEKK1 MEKK1 Receptor->MEKK1 SEK1 SEK1 MEKK1->SEK1 MEK1 MEK1 MEKK1->MEK1 JNK JNK1/2 SEK1->JNK AP1 AP-1 JNK->AP1 ERK ERK1/2 MEK1->ERK ERK->AP1 Gene_Expression Inflammatory & Proliferative Gene Expression AP1->Gene_Expression Prenylluteone This compound Prenylluteone->SEK1 Prenylluteone->MEK1

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for evaluating the biological activity of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cells (e.g., A549, H460) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.[9]

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, for example, to assess the expression of inflammatory or apoptotic markers.

  • Cell Lysis: Treat cells with this compound and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, COX-2, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][9]

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7) in a 24-well plate and treat with this compound followed by an inflammatory stimulus like LPS.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate the mixture for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[3]

Conclusion

This compound, as a representative of prenylated flavonoids, exhibits promising biological activities, particularly in the realms of anti-inflammatory, anticancer, and antioxidant effects. Its ability to modulate key signaling pathways such as NF-κB and MAPK underscores its therapeutic potential. While specific quantitative data for this compound remains to be fully elucidated, the information gathered from its parent compound, luteolin, and other structurally similar prenylated flavonoids provides a strong foundation for future research. The experimental protocols detailed in this guide offer a starting point for researchers aiming to further investigate the pharmacological properties of this intriguing natural product. Continued exploration of this compound and its derivatives is warranted to unlock its full potential in the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Structure Elucidation and Confirmation of 8-Prenylluteone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Prenylluteone, a diprenylated isoflavone, belongs to the vast family of prenylated flavonoids, a class of secondary metabolites known for their significant biological activities. The structural characterization of such natural products is a critical step in drug discovery and development, providing the foundation for understanding their mechanism of action and for enabling synthetic production. This technical guide outlines the comprehensive workflow and methodologies for the structure elucidation and confirmation of this compound. Due to the absence of published experimental spectra for this compound, this guide utilizes representative data derived from its structural analog, luteone, and knowledge of the spectroscopic effects of prenylation to illustrate the elucidation process.

Proposed Structure of this compound

Chemical Name: 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one Molecular Formula: C₂₅H₂₆O₆ Molecular Weight: 422.47 g/mol

The proposed structure of this compound is based on the isoflavone scaffold of luteone, with the addition of two prenyl (3-methylbut-2-enyl) groups at positions 6 and 8 of the A-ring.

Experimental Workflow for Structure Elucidation

The elucidation of a novel natural product like this compound follows a logical sequence of analytical techniques. The general workflow is depicted below.

structure_elucidation_workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination extraction Extraction from Plant Source chromatography Chromatographic Separation (e.g., HPLC) extraction->chromatography pure_compound Pure Compound Isolation chromatography->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy pure_compound->nmr uv_vis UV-Vis Spectroscopy pure_compound->uv_vis ir IR Spectroscopy pure_compound->ir formula Molecular Formula Determination ms->formula fragments Fragment Analysis ms->fragments connectivity 2D NMR Connectivity Analysis nmr->connectivity preliminary_structure Preliminary Structure Proposal uv_vis->preliminary_structure ir->preliminary_structure formula->preliminary_structure fragments->preliminary_structure connectivity->preliminary_structure confirmation Structure Confirmation preliminary_structure->confirmation

Caption: General workflow for the structure elucidation of a natural product.

Mass Spectrometry Analysis

High-Resolution Mass Spectrometry (HRMS) is pivotal for determining the molecular formula of the isolated compound.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

  • Analysis Mode: The analysis is typically run in both positive and negative ion modes to obtain comprehensive data.

  • Data Acquisition: A full scan is acquired over a relevant mass range (e.g., m/z 100-1000).

  • Data Analysis: The accurate mass of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) is used to calculate the elemental composition.

Expected High-Resolution Mass Spectrometry Data for this compound:

IonCalculated m/zObserved m/z (Representative)
[M+H]⁺423.1802423.1805
[M+Na]⁺445.1621445.1624
[M-H]⁻421.1656421.1659

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

MS/MS experiments are performed to fragment the molecular ion, providing valuable information about the compound's substructures. The fragmentation pattern of prenylated flavonoids is well-characterized and can be used to confirm the presence and location of the prenyl groups.

Experimental Protocol:

  • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole, ion trap, or Q-TOF).

  • Method: The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed.

Expected MS/MS Fragmentation Data for this compound ([M-H]⁻ at m/z 421.1659):

Fragment Ion (m/z)Proposed Structure/Loss
365.1028[M-H - C₄H₈]⁻ (Loss of a butene from a prenyl group)
351.0871[M-H - C₅H₁₀]⁻ (Loss of isoprene from a prenyl group)
325.0715[M-H - C₅H₈O]⁻ (Retro-Diels-Alder fragmentation)
297.0769[M-H - 2 x C₄H₈]⁻ (Loss of two butene fragments)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the number and chemical environment of carbons.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different parts of the molecule.

Representative ¹H and ¹³C NMR Data for the this compound Skeleton (in DMSO-d₆):

Note: This data is representative and extrapolated from known data for luteone and other prenylated isoflavones. Actual chemical shifts may vary.

PositionδC (ppm) (Representative)δH (ppm) (Representative), Multiplicity, J (Hz)Key HMBC Correlations (from H to C)
Isoflavone Core
2154.58.15, sC-3, C-4, C-1', C-9
3122.0--
4180.5--
5162.0--
4a104.5--
6110.0--
7164.0--
8108.0--
8a157.0--
1'113.0--
2'158.07.05, d, 8.5C-3, C-4', C-6'
3'103.06.30, d, 2.5C-1', C-5'
4'159.5--
5'107.06.25, dd, 8.5, 2.5C-1', C-3'
6'131.07.10, d, 8.5C-2', C-4'
Prenyl Group at C-6
1''22.03.30, d, 7.0C-5, C-6, C-7
2''123.05.20, t, 7.0C-4'', C-5''
3''132.0--
4''25.51.70, sC-2'', C-3''
5''17.81.65, sC-2'', C-3''
Prenyl Group at C-8
1'''22.53.35, d, 7.0C-7, C-8, C-8a
2'''123.55.25, t, 7.0C-4''', C-5'''
3'''132.5--
4'''25.61.75, sC-2''', C-3'''
5'''17.91.68, sC-2''', C-3'''

Structure Confirmation and Synthesis

The final confirmation of the proposed structure is typically achieved through total synthesis.

Experimental Protocol:

  • Retrosynthetic Analysis: A synthetic route is designed to build the molecule from commercially available starting materials.

  • Synthesis: The designed synthetic route is executed in the laboratory.

  • Spectroscopic Comparison: The full set of spectroscopic data (NMR, MS, IR, UV) of the synthetic compound is acquired and compared with the data from the isolated natural product. An exact match confirms the structure.

Potential Biological Activity and Signaling Pathways

Prenylated flavonoids, including isoflavones, are known to interact with various biological targets. As a phytoestrogen, this compound is likely to modulate estrogen receptor signaling. Additionally, many flavonoids exhibit anti-inflammatory properties, often through the inhibition of pathways such as the NF-κB signaling cascade.

Estrogen Receptor Signaling Pathway:

estrogen_signaling This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation

Caption: Simplified Estrogen Receptor Signaling Pathway.

NF-κB Anti-Inflammatory Signaling Pathway:

nfkb_signaling Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates This compound This compound This compound->IKK Inhibits

Caption: Simplified NF-κB Anti-Inflammatory Signaling Pathway.

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic use of modern analytical techniques. By combining high-resolution mass spectrometry for molecular formula determination with a suite of 1D and 2D NMR experiments for mapping the molecular framework, a proposed structure can be confidently established. Final confirmation through total synthesis provides unequivocal proof of the structure. The elucidated structure then serves as the basis for further investigation into its biological activities and potential as a therapeutic agent.

In Vitro Antioxidant Potential of 8-Prenylluteone: A Methodological and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, specific experimental data on the in vitro antioxidant potential of 8-Prenylluteone is not extensively available in peer-reviewed literature. Therefore, this document serves as an in-depth technical guide outlining the standardized methodologies and conceptual frameworks that would be employed to assess the antioxidant capacity of this compound, a member of the flavonoid family. The protocols and data presentation formats provided are based on established and widely accepted assays for evaluating antioxidant activity.

Quantitative Data Presentation

A comprehensive evaluation of a compound's antioxidant potential involves multiple assays that measure different aspects of its activity. The results, typically expressed as IC50 values (the concentration of the antioxidant required to inhibit 50% of the radical) or as equivalents to a standard antioxidant like Trolox or Ascorbic Acid, would be summarized for comparative analysis. The following table illustrates how such data for this compound would be presented.

Table 1: Summary of In Vitro Antioxidant Activity of this compound (Illustrative)

Assay TypeRadical/OxidantMeasurement PrincipleResult (e.g., IC50 in µM)Standard Compound (IC50 in µM)
DPPH Radical Scavenging Assay 2,2-diphenyl-1-picrylhydrazylHydrogen Atom TransferData to be determinedAscorbic Acid / Trolox
ABTS Radical Scavenging Assay 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)Electron TransferData to be determinedAscorbic Acid / Trolox
Ferric Reducing Antioxidant Power (FRAP) Ferric (Fe³⁺) ionsElectron TransferData to be determinedFerrous Sulfate (Fe²⁺) / Trolox
Cellular Antioxidant Assay (CAA) Peroxyl radicalsIntracellular radical scavengingData to be determinedQuercetin

Detailed Experimental Protocols

The following are detailed protocols for the key in vitro antioxidant assays that would be used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically.[1][2]

Materials:

  • This compound (dissolved in a suitable solvent like ethanol or DMSO)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic Acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Compound and Standard: Prepare a stock solution of this compound and the standard (e.g., Ascorbic Acid) in the chosen solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Protocol:

    • To each well of a 96-well microplate, add a specific volume of the different concentrations of this compound or the standard.

    • Add the DPPH working solution to each well to initiate the reaction.

    • A blank well should be prepared containing only the solvent and the DPPH solution.

    • The plate is then incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1]

  • Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[2]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The antioxidant donates an electron to the ABTS•+, which leads to a reduction of the radical and a decrease in the absorbance of the solution.

Materials:

  • This compound (dissolved in a suitable solvent)

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[3]

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Preparation of Test Compound and Standard: Prepare a stock solution and a series of dilutions of this compound and the standard (e.g., Trolox) in a suitable solvent.

  • Assay Protocol:

    • Add a small volume of the different concentrations of this compound or the standard to the wells of a 96-well microplate.

    • Add the diluted ABTS•+ solution to each well.

    • A blank well should be prepared with the solvent and the ABTS•+ solution.

  • Measurement: After a short incubation period (e.g., 5-6 minutes) at room temperature, measure the absorbance at 734 nm.[5][6]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.[7]

Materials:

  • This compound (dissolved in a suitable solvent)

  • FRAP reagent:

    • Acetate buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃) solution

  • Standard (e.g., Ferrous sulfate or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[8]

  • Preparation of Test Compound and Standard: Prepare a stock solution and a series of dilutions of this compound and the standard (e.g., Ferrous sulfate).

  • Assay Protocol:

    • Add the different concentrations of this compound or the standard to the wells of a 96-well microplate.

    • Add the FRAP working reagent to each well.

    • A blank should be prepared with the solvent and the FRAP reagent.

  • Measurement: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes) and then measure the absorbance at 593 nm.[7][8]

  • Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the in vitro antioxidant potential of a test compound like this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Reaction Reaction Incubation Compound->Reaction Standard Standard (e.g., Trolox) Standard->Reaction Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Absorbance Reading Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Comparison Compare to Standard IC50->Comparison

Caption: Generalized workflow for in vitro antioxidant assays.

Potential Signaling Pathway: Nrf2-ARE Pathway

Flavonoids are known to exert antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the antioxidant defense system. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[9][10] The diagram below illustrates how a flavonoid like this compound might activate this protective mechanism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Flavonoid This compound Flavonoid->Keap1 modulates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters in cytoplasm Ub Ubiquitin Proteasome Degradation Nrf2_cyto->Ub leads to Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocation ARE ARE Nrf2_nucl->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection provides

Caption: Nrf2-ARE antioxidant response pathway.

References

A Technical Guide on the Anti-inflammatory Properties of 8-Prenylluteone and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Prenylluteone is a prenylated flavonoid, a class of compounds known for their diverse biological activities. While specific research on this compound is limited, this technical guide synthesizes the current understanding of its potential anti-inflammatory properties by examining its parent compound, luteolin, and other structurally related 8-prenylated flavonoids. The addition of a lipophilic prenyl group to the flavonoid backbone is known to enhance bioavailability and biological activity, making 8-prenylated compounds promising candidates for therapeutic development.[1] This document provides an in-depth overview of the mechanistic pathways, quantitative data from related compounds, and detailed experimental protocols relevant to the study of this compound's anti-inflammatory effects, tailored for researchers, scientists, and drug development professionals.

Chemical Structure

Luteone is a naturally occurring prenylated isoflavone.[2][3] Based on standard flavonoid nomenclature, this compound is understood to be a derivative of the flavone luteolin, bearing a prenyl group at the C-8 position of the A-ring. The basic flavonoid structure consists of two phenyl rings (A and B) and a heterocyclic ring (C).

Diagram: General Structure of this compound

G cluster_flavonoid Flavonoid Core cluster_prenyl Prenyl Group at C-8 A A-Ring C C-Ring B B-Ring Prenyl Prenyl Group Flavonoid Core 8-Position 8 8-Position->Prenyl Attachment Point

Caption: General chemical structure of a flavone with a prenyl group at the 8-position.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of flavonoids, including luteolin and its prenylated derivatives, are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The two major pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of inflammation. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., IL-8), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

Luteolin and related flavonoids have been shown to inhibit NF-κB activation at multiple points:

  • Inhibition of IκBα Degradation: Luteolin has been demonstrated to block the degradation of IκBα, thus preventing the release and nuclear translocation of the NF-κB p65 subunit.[4][6]

  • Suppression of NF-κB DNA Binding: By preventing nuclear translocation, these compounds reduce the binding of NF-κB to the promoter regions of its target genes.[4]

  • Reduction of Pro-inflammatory Gene Expression: Consequently, the expression of NF-κB-mediated pro-inflammatory cytokines and enzymes is downregulated.[4][7]

Diagram: NF-κB Signaling Pathway Inhibition by this compound

NF_kB_Pathway Pro-inflammatory Stimuli (LPS, TNF-α) Pro-inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Pro-inflammatory Stimuli (LPS, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces This compound This compound This compound->IKK Complex Inhibits This compound->IκBα Prevents Degradation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family, comprising extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[8] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various downstream targets, including transcription factors like activator protein-1 (AP-1), which, along with NF-κB, drives the expression of pro-inflammatory genes.[4]

Luteolin and its derivatives have been shown to interfere with MAPK signaling:

  • Inhibition of Kinase Phosphorylation: Luteolin can suppress the phosphorylation of p38 MAPK and ERK, thereby inhibiting their activation.[6][9]

  • Downregulation of AP-1 Activity: By inhibiting MAPK activation, luteolin can reduce the DNA binding activity of AP-1.[4]

  • Synergistic Anti-inflammatory Effects: The simultaneous inhibition of both NF-κB and MAPK pathways results in a potent and broad-spectrum anti-inflammatory effect.

Diagram: MAPK Signaling Pathway Modulation by this compound

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) MAPKK->MAPK (p38, ERK, JNK) Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, ERK, JNK)->Transcription Factors (e.g., AP-1) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression This compound This compound This compound->MAPK (p38, ERK, JNK) Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of luteolin and related 8-prenylated flavonoids from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Activity of Luteolin and Related Flavonoids

CompoundCell LineStimulantParameter MeasuredIC50 / % InhibitionReference
Luteolin HT-29TNF-αIL-8 ProductionDose-dependent suppression[6]
Luteolin Mouse Alveolar MacrophagesLPSTNF-α, IL-6, NO, PGE2Dose-dependent inhibition[4]
8-Prenylapigenin RAW 264.7LPSNO ProductionPotent inhibition[10][11][12]
8-Prenylapigenin RAW 264.7LPSTNF-α, PGE2 ReleasePotent inhibition[10][11][12]
8-Prenylquercetin RAW 264.7LPSNO ProductionStronger inhibition than Quercetin[1][13]
8-Prenylquercetin RAW 264.7LPSPGE2 ProductionStronger inhibition than Quercetin[1][13]

Table 2: In Vivo Anti-inflammatory Activity of Related Flavonoids

CompoundAnimal ModelInflammatory AgentEffectReference
8-Prenylquercetin Mouse Paw EdemaLPSAttenuation of edema[1][13]
Flavanone Derivatives TPA-induced Mouse Ear EdemaTPASignificant edema inhibition[14]
Flavanone Derivatives Arachidonic Acid-induced Rat Ear EdemaArachidonic AcidReduction in ear thickness[14]
Rutin, Hesperidin, Quercetin Various acute and chronic modelsCarrageenan, etc.Varied effectiveness in reducing inflammation[15][16]

Experimental Protocols

This section details the common methodologies employed in the assessment of the anti-inflammatory properties of flavonoids.

In Vitro Anti-inflammatory Assays

Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Prostaglandin E2 (PGE2) and Cytokine Assays: The levels of PGE2, TNF-α, IL-6, and other cytokines in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis:

  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-ERK, IκBα, NF-κB p65) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Diagram: General Experimental Workflow for In Vitro Anti-inflammatory Assessment

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with this compound Pre-treat with this compound Seed RAW 264.7 cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Lyse Cells Lyse Cells Stimulate with LPS->Lyse Cells Griess Assay (NO) Griess Assay (NO) Collect Supernatant->Griess Assay (NO) ELISA (Cytokines, PGE2) ELISA (Cytokines, PGE2) Collect Supernatant->ELISA (Cytokines, PGE2) Western Blot (Protein Expression) Western Blot (Protein Expression) Lyse Cells->Western Blot (Protein Expression)

References

An Examination of the Potential Cytotoxic Effects of Prenylated Flavonoids on Cancer Cells: A Focus on 8-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the potential cytotoxic effects of 8-prenylnaringenin (8-PN) , a compound structurally related to the requested topic, 8-Prenylluteone. Due to a lack of available scientific literature and specific data on the cytotoxic effects of this compound on cancer cells, this document serves as an alternative resource, providing insights into a closely related and more extensively studied molecule. The experimental protocols and signaling pathways described herein are based on studies of 8-PN and other flavonoids and should be adapted and validated for research on this compound.

Introduction

Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant interest in cancer research due to their potential anticarcinogenic properties. Among these, prenylated flavonoids have shown promise as cytotoxic agents against various cancer cell lines. This guide focuses on the available data for 8-prenylnaringenin (8-PN), a potent phytoestrogen found in hops, and its effects on cancer cells, including its impact on cell viability, apoptosis, and cell cycle progression.

Data Presentation: Cytotoxicity of 8-Prenylnaringenin

The cytotoxic activity of 8-PN has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. The available data for 8-PN is summarized in the table below.

Cell LineCancer TypeIC50 Value (µg/mL)Treatment Duration (hours)
MCF-7Breast Cancer23.8348
MCF-7Breast Cancer19.9172

Note: At concentrations below 10 µM, 8-PN has been observed to exhibit estrogenic properties, promoting the growth of estrogen receptor-positive (ER+) breast cancer cells like MCF-7. However, at higher concentrations, it inhibits proliferation and induces apoptosis[1].

Experimental Protocols

This section outlines the detailed methodologies for key experiments commonly used to assess the cytotoxic effects of compounds like 8-PN on cancer cells.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 8-PN) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and assess their expression levels.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against the target proteins (e.g., p-ERK, p-Akt, total ERK, total Akt, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mandatory Visualizations

Studies on 8-PN suggest its involvement in key signaling pathways that regulate cell growth, survival, and apoptosis.

Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of a compound.

experimental_workflow cluster_invitro In Vitro Assessment cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (Signaling Proteins) treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_rate Quantify Apoptosis apoptosis->apoptosis_rate cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Assess Protein Expression western_blot->protein_exp pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis apoptosis_rate->pathway_analysis cell_cycle_dist->pathway_analysis protein_exp->pathway_analysis conclusion Conclusion on Cytotoxic Effects pathway_analysis->conclusion

Caption: Experimental workflow for evaluating the cytotoxic effects of a compound.

Key Signaling Pathways Potentially Modulated by this compound

Based on the findings for 8-PN, the following signaling pathways are likely to be relevant to the cytotoxic effects of this compound.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound receptor Growth Factor Receptor compound->receptor Inhibits pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits proliferation Cell Proliferation (Inhibited) akt->proliferation Promotes raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation cell_cycle_arrest Cell Cycle Arrest erk->cell_cycle_arrest Induces bax Bax (Pro-apoptotic) bcl2->bax Inhibits caspases Caspases bax->caspases apoptosis Apoptosis (Induced) caspases->apoptosis

Caption: Potential signaling pathways affected by this compound in cancer cells.

Conclusion

While direct and comprehensive data on the cytotoxic effects of this compound remains limited, the information available for the structurally similar compound, 8-prenylnaringenin, suggests a potential mechanism of action involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. Further in-depth research, including the determination of IC50 values across a broad panel of cancer cell lines and detailed molecular studies, is imperative to fully elucidate the therapeutic potential of this compound as an anticancer agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

8-Prenylluteone: A Technical Guide to its Mechanism of Action in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylluteone, a prenylated flavonoid, has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the molecular mechanisms underlying the action of this compound in cellular models. The information presented herein is a synthesis of current research, focusing on its effects on cell signaling, apoptosis, and cell cycle regulation. This document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

This compound exerts its cellular effects through a multi-faceted approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways. Its actions are often cell-type and concentration-dependent.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. In prostate cancer cells (PC-3 and DU145), prenylflavonoids, including 8-prenylnaringenin (a closely related compound), induce a caspase-independent form of cell death, which may be related to autophagy[1]. In contrast, in MCF-7 breast cancer cells, 8-prenylnaringenin has been observed to induce apoptosis[2][3]. This process is often accompanied by the activation of executioner caspases such as caspase-3 and caspase-9[4]. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways[5]. A key indicator of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) and the externalization of phosphatidylserine, which can be detected by Annexin V staining[6][7].

Cell Cycle Arrest

A significant aspect of this compound's anti-proliferative activity is its ability to halt the cell cycle. In several cancer cell lines, treatment with related compounds has been shown to cause cell cycle arrest at the G1/S or G2/M phase[8][9][10][11]. This arrest is typically mediated by the modulation of cell cycle regulatory proteins. For instance, a decrease in the expression of cyclins such as Cyclin D1 and Cyclin B1 has been observed, leading to the inhibition of cell cycle progression[9]. The cyclin-dependent kinase inhibitors (CKIs) p21Cip1 and p27Kip1 are often upregulated, which in turn inhibit the activity of cyclin-dependent kinases (CDKs), further contributing to cell cycle arrest[8].

Signaling Pathway Modulation

This compound's effects on apoptosis and cell cycle are intricately linked to its ability to modulate critical intracellular signaling pathways.

  • PI3K/Akt Pathway: In MCF-7 breast cancer cells, 8-prenylnaringenin was found to inhibit the PI3K/Akt signaling pathway. This inhibition is significant as the PI3K/Akt pathway is a crucial regulator of cell survival and proliferation[2][3].

  • MAPK/Erk Pathway: 8-prenylnaringenin can induce a rapid and transient activation of the MAP kinases Erk-1 and Erk-2 in MCF-7 cells, a process that is dependent on the estrogen receptor alpha (ERα)[2]. However, the sustained activation of this pathway can also lead to apoptosis.

  • Estrogen Receptor (ER) Modulation: As a potent phytoestrogen, 8-prenylnaringenin's activity is closely tied to its interaction with estrogen receptors. In ER-positive breast cancer cells like MCF-7, it can trigger ERα-mediated signaling. However, at higher concentrations, it inhibits cell growth and induces apoptosis, suggesting a complex, dose-dependent interaction[2][3].

Quantitative Data

The following tables summarize the quantitative data from various studies on the effects of this compound and related compounds on different cancer cell lines.

Cell LineCompoundIC50 ValueAssay DurationReference
MCF-78-prenylnaringenin23.83 µg/ml48 hours[3]
MCF-78-prenylnaringenin19.91 µg/ml72 hours[3]
PC-38-prenylnaringeninNot specifiedNot specified[1]
DU1458-prenylnaringeninNot specifiedNot specified[1]
Multiple LinesPL-ES (Phellinus linteus Extract)100 µg/mL (significant growth reduction)72 hours[4][12]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium[13][14].

  • Compound Treatment: After cell attachment (for adherent cells), treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours)[13][15].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[13][14][15][16].

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[13][15].

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[13][16].

Apoptosis Assay (Flow Cytometry)

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specific time period.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with ice-cold PBS[17].

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Flow Cytometry)

This method uses Propidium Iodide (PI) to stain DNA and analyze the cell cycle distribution.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours[18].

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark[18].

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors[19][20].

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate the protein lysates (typically 20-50 µg) on an SDS-polyacrylamide gel[20][21].

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[20][21].

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[21].

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C[22].

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[21][22].

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system[19][21].

Visualizations

The following diagrams illustrate the key signaling pathways, a typical experimental workflow, and the logical relationships of this compound's mechanism of action.

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein Protein Expression (Western Blot) treatment->protein data Data Analysis viability->data apoptosis->data cell_cycle->data protein->data

Caption: A typical experimental workflow for studying this compound.

Logical_Relationship compound This compound pathway_modulation Signaling Pathway Modulation (↓ PI3K/Akt, ↑ MAPK) compound->pathway_modulation cell_cycle Cell Cycle Arrest compound->cell_cycle apoptosis Induction of Apoptosis compound->apoptosis pathway_modulation->cell_cycle pathway_modulation->apoptosis outcome Inhibition of Cancer Cell Growth cell_cycle->outcome apoptosis->outcome

Caption: Logical relationship of this compound's mechanism of action.

References

8-Prenylluteone: A Technical Guide to its Physicochemical Properties and Biological Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylluteone, a prenylated flavonoid, has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and antioxidant activities. Understanding its physicochemical properties is paramount for advancing research and development, particularly in areas of formulation, delivery, and bioavailability. This technical guide provides a consolidated overview of the known physicochemical characteristics of this compound, details common experimental methodologies for their determination, and visually maps its putative biological signaling pathways.

Physicochemical Properties

Quantitative data on the experimental physicochemical properties of this compound are not extensively available in public databases. The following table summarizes the available information, including predicted values which can serve as a useful baseline for experimental design.

PropertyValueSource
Molecular Formula C₂₅H₂₆O₆PubChem[1][2]
Molecular Weight 422.47 g/mol PubChem[1][2]
Boiling Point (Predicted) 668.9 ± 55.0 °C at 760 mmHgMySkinRecipes
XlogP (Predicted) 6.2PubChem[1]
Melting Point Data not available
Solubility Data not available
pKa Data not available

Experimental Protocols for Physicochemical Property Determination

While specific experimental protocols for this compound are not readily found in the literature, the following are standard methodologies employed for determining the key physicochemical properties of flavonoid compounds.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated system with video monitoring.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility Determination

Solubility data is crucial for developing suitable formulations and understanding a compound's behavior in biological fluids.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, buffers at different pH values) are chosen.

  • Equilibration: An excess amount of the compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is vital for predicting the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The logarithm of the partition coefficient (logP) between octanol and water is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually octanol). This solution is then mixed with the other phase in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis Spectroscopy).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Biological Signaling Pathways

This compound, like other prenylated flavonoids, is believed to exert its biological effects by modulating key cellular signaling pathways. The following diagrams illustrate the putative pathways involved in its anti-inflammatory, antioxidant, and potential anticancer activities.

Anti-Inflammatory Signaling Pathway

Prenylated flavonoids have been shown to inhibit inflammatory responses by targeting key kinases in the MAPK signaling cascade. 8-prenylquercetin, a closely related compound, directly targets SEK1-JNK1/2 and MEK1-ERK1/2.

Anti_Inflammatory_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKKs TLR4->MEKK Prenylluteone This compound SEK1 SEK1 Prenylluteone->SEK1 MEK1 MEK1 Prenylluteone->MEK1 MEKK->SEK1 MEKK->MEK1 JNK JNK1/2 SEK1->JNK AP1 AP-1 JNK->AP1 ERK ERK1/2 MEK1->ERK ERK->AP1 Inflammatory_Response Inflammatory Response (e.g., iNOS, COX-2) AP1->Inflammatory_Response Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Prenylluteone This compound Prenylluteone->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Anticancer_Pathway cluster_nfkb NF-κB Pathway cluster_mapk_cancer MAPK Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK MAPK MAPK (JNK, ERK, p38) Inflammatory_Stimuli->MAPK Prenylluteone This compound Prenylluteone->IKK Prenylluteone->MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival, Angiogenesis) NFkB_active->Cancer_Hallmarks MAPK->Cancer_Hallmarks

References

Methodological & Application

Application Note: Quantification of 8-Prenylluteone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of 8-Prenylluteone in various sample matrices using reversed-phase high-performance liquid chromatography (RP-HPLC) with Diode Array Detection (DAD).

Introduction

This compound is a prenylated flavonoid of interest for its potential biological activities. Accurate and precise quantification of this compound is essential for research and development in pharmaceuticals and natural products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in complex mixtures.[1] This application note outlines a reliable RP-HPLC-DAD method for the determination of this compound. The method is based on established principles for the analysis of flavonoids and other prenylated compounds.

Experimental

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) is recommended.

  • Chromatography Column: A C18 reversed-phase column is suitable for the separation of flavonoids.[1][2]

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.[1][2]

  • Standards: this compound reference standard of known purity.

  • Sample Preparation: Syringe filters (0.22 µm or 0.45 µm) are crucial to remove particulates that can damage the HPLC column.[3] Solid-Phase Extraction (SPE) cartridges may be necessary for complex matrices.

The following table summarizes the recommended HPLC conditions for the quantification of this compound. These conditions are a starting point and may require optimization depending on the specific sample matrix and HPLC system.

ParameterRecommended Conditions
Column C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-100% B; 30-35 min, 100% B; 35-36 min, 100-30% B; 36-40 min, 30% B
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Diode Array Detector (DAD), monitoring at the absorption maximum of this compound (e.g., 280 nm and 365 nm)[1]

Protocols

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

The appropriate sample preparation method will depend on the sample matrix. The goal is to extract this compound and remove interfering substances.[2]

  • For Plant Material:

    • Homogenize the dried and powdered plant material.

    • Perform an extraction, such as sonication or soxhlet extraction, using a suitable solvent like methanol or ethanol.

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[3]

  • For Liquid Samples (e.g., biological fluids):

    • Protein Precipitation: For samples high in protein, add a precipitating agent like acetonitrile or methanol, vortex, and centrifuge to remove the precipitated proteins.[4]

    • Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous sample into an immiscible organic solvent.[2]

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to retain and then elute this compound, which helps in cleaning up and concentrating the sample.[2]

    • After extraction, evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter prior to HPLC analysis.[3]

  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system.

  • Record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of this compound in the sample.

Data Presentation

The quantitative data should be summarized in a clear and structured table.

Table 1: Example of Calibration Data for this compound Quantification

Concentration (µg/mL)Peak Area (arbitrary units)
1User Data
5User Data
10User Data
25User Data
50User Data
100User Data

Table 2: Example of Quantification Results for this compound in Samples

Sample IDRetention Time (min)Peak Area (arbitrary units)Concentration (µg/mL)
Sample 1User DataUser DataUser Data
Sample 2User DataUser DataUser Data
Sample 3User DataUser DataUser Data

Method Validation

For reliable results, the analytical method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999.

  • Precision: Evaluated by replicate injections of the same sample, expressed as the relative standard deviation (RSD).

  • Accuracy: Determined by recovery studies, for example, by spiking a blank matrix with a known amount of this compound.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Visualizations

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification sample Sample Collection extraction Extraction (e.g., LLE, SPE, Sonication) sample->extraction filtration Filtration (0.22 µm) extraction->filtration hplc_system HPLC System (C18 Column, DAD) filtration->hplc_system standard_prep Standard Solution Preparation standard_prep->hplc_system data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition calibration Calibration Curve Construction data_acquisition->calibration quantification Quantification of This compound data_acquisition->quantification calibration->quantification

Caption: Experimental workflow for this compound quantification by HPLC.

References

Application Notes and Protocols for LC-MS/MS Analysis of 8-Prenylluteone in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Prenylluteone is a prenylated flavonoid of increasing interest to the scientific community due to its potential biological activities. To understand its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), a sensitive and selective analytical method for its quantification in biological samples is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[3][4]

This document outlines a general procedure for the determination of this compound in biological matrices such as plasma and urine, adapted from validated methods for 8-Prenylnaringenin.[1][2]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical to remove potential interferences from the biological matrix and to concentrate the analyte.[5] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6]

Protocol: Protein Precipitation (PPT)

This method is often preferred for its simplicity and high throughput.[6]

  • To 50 µL of plasma or urine sample, add 200 µL of cold acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 75 µL of the mobile phase starting condition (e.g., 20% acetonitrile in water with 0.2% formic acid).[7]

  • Inject an aliquot (e.g., 1-10 µL) into the LC-MS/MS system for analysis.[7][8]

Liquid Chromatography (LC) Conditions

Chromatographic separation is crucial to resolve the analyte from matrix components and potential isomers.

ParameterRecommended Conditions (Adapted from 8-Prenylnaringenin analysis)[1][2]
LC System Agilent 1290 Infinity II LC system or equivalent[8]
Column Chiralpak® AD-RH, or a C18 column (e.g., Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate (pH 8.5) or 0.2% Formic Acid in Water[1][7]
Mobile Phase B Isopropanol or Acetonitrile[1][7]
Gradient/Isocratic Isocratic: 40:60 (v/v) Mobile Phase B:A or a suitable gradient[1]
Flow Rate 0.5 - 0.7 mL/min[1][7]
Column Temperature 35 - 60°C[7][9]
Injection Volume 1 - 10 µL[7][8]
Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

ParameterRecommended Conditions (Example)[3]
Mass Spectrometer Agilent 6495 Triple Quadrupole MS or equivalent[8]
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Ion Mode[1][3]
Capillary Voltage 3.20 kV[3]
Source Temperature 80°C[3]
Desolvation Temperature 400°C[3]
Gas Flows Cone and Desolvation gas flows optimized for the instrument[3]
MRM Transitions To be determined by direct infusion of this compound and IS standards.

Quantitative Data Summary (Adapted from 8-Prenylnaringenin Studies)

The following tables summarize typical validation parameters obtained for the LC-MS/MS analysis of 8-Prenylnaringenin, which can serve as a benchmark for the development of an this compound assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [1][2]

MatrixLinear Range (µg/mL)LLOQ (µg/mL)
Serum0.05 - 750.05
Urine0.01 - 750.01

Table 2: Precision and Accuracy [9][10]

Analyte ConcentrationPrecision (%RSD)Accuracy (%RE)
Low QC< 15%Within ±15%
Medium QC< 15%Within ±15%
High QC< 15%Within ±15%

Table 3: Recovery and Matrix Effect [3][9]

ParameterExpected Range
Recovery85 - 115%
Matrix Effect85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma, Urine) add_is Add Internal Standard start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for LC-MS/MS analysis.

Signaling Pathway

Information regarding the specific signaling pathways of this compound is not currently available in the reviewed literature. Therefore, a signaling pathway diagram cannot be provided at this time.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 8-Prenylluteone Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylluteone, a member of the prenylflavonoid family, is a derivative of luteolin characterized by the addition of a prenyl group. This structural modification often enhances the biological activity of the parent flavonoid. Flavonoids, in general, are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. These application notes provide detailed protocols for a panel of cell-based assays to investigate and quantify the biological activities of this compound, focusing on its potential as a therapeutic agent. The provided methodologies and data will guide researchers in assessing its cytotoxicity, anti-inflammatory potential, and impact on key cellular signaling pathways.

Disclaimer: Direct quantitative data for this compound is limited in the currently available scientific literature. The quantitative data presented in the tables below are representative values derived from studies on the parent compound, luteolin, and structurally similar prenylated flavonoids. These values should be considered as a reference point for experimental design, and it is recommended to generate specific data for this compound.

Data Presentation

Table 1: Cytotoxicity of Luteolin in Various Cancer Cell Lines (Representative Data)
Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HeLaCervical Cancer2048
Ca SkiCervical Cancer5072[1]
LN229GliomaNot specified24 and 48[2]
U251GliomaNot specified24 and 48[2]
Table 2: Anti-inflammatory Activity of Luteolin and Related Compounds (Representative Data)
AssayCell LineTest CompoundIC50 / Effect
Nitric Oxide (NO) ProductionRAW 264.7Luteolin-
Prostaglandin E2 (PGE2) ProductionRAW 264.7LuteolinComplete suppression at 25-100 µM[3]
iNOS ExpressionRAW 264.7LuteolinSignificant reduction
COX-2 ExpressionRAW 264.7LuteolinSignificant inhibition at 25-100 µM[3]
NF-κB ActivationVariousLuteolinInhibition of IκB kinase activity
Table 3: Apoptosis-Inducing and Antioxidant Effects of Luteolin (Representative Data)
AssayCell LineEffect
Annexin V/PI StainingLN229Increased percentage of early and late apoptotic cells[2]
Caspase-3/8/9 ActivationCa SkiUpregulation of cleaved caspases[1]
Cellular Antioxidant Activity (CAA)HepG2Dose-dependent antioxidant effect

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well plate C Treat cells with this compound A->C B Prepare this compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570nm G->H I Calculate Cell Viability & IC50 H->I Apoptosis_Assay_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate for 15 min D->E F Add Binding Buffer E->F G Analyze by Flow Cytometry F->G NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active NF-κB (p50/p65) IkB->NFkB_active Degrades, releasing NFkB_inactive NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocates to DNA DNA NFkB_nucleus->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes Induces transcription of node_inhibitor This compound node_inhibitor->IKK Inhibits MAPK_Pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_inhibition Potential Inhibition by this compound cluster_response Cellular Response Stimulus Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) MAPK->Transcription_Factors Activates Inhibition_point MAPKK / MAPK Response Inflammation, Proliferation, Apoptosis Transcription_Factors->Response Leads to node_inhibitor This compound node_inhibitor->Inhibition_point Inhibits

References

Application Notes and Protocols for Testing 8-Prenylnaringenin Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Prenylnaringenin (8-PN), also known as 8-Prenylluteone, is a prenylflavonoid found in hops (Humulus lupulus) and is recognized as one of the most potent phytoestrogens.[1][2] Beyond its well-documented estrogenic activity, the antioxidant potential of 8-Prenylnaringenin is of significant interest to researchers in the fields of nutrition, pharmacology, and drug development.[3] Antioxidants are crucial for combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Therefore, accurate and standardized methods for assessing the antioxidant capacity of compounds like 8-Prenylnaringenin are essential.

These application notes provide detailed protocols for two of the most common and reliable in vitro assays for determining antioxidant capacity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Data Presentation

The antioxidant capacity of 8-Prenylnaringenin is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. It is important to note that the antioxidant activity of 8-Prenylnaringenin in specific chemical assays has been a subject of varied findings in scientific literature. For instance, some studies have reported no significant radical scavenging activity for 8-Prenylnaringenin in the DPPH assay, while other research suggests it may exhibit antioxidant effects in different analytical systems.[1]

The following table provides a template for presenting experimentally determined IC50 values for 8-Prenylnaringenin and a standard antioxidant, such as Trolox or Ascorbic Acid. Researchers should perform the described protocols to generate their own data for a conclusive assessment.

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)
8-PrenylnaringeninUser-determined valueUser-determined value
Trolox (Standard)User-determined valueUser-determined value
Ascorbic Acid (Standard)User-determined valueUser-determined value

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow. The change in absorbance is measured spectrophotometrically.

3.1.1. Materials and Reagents

  • 8-Prenylnaringenin (of known purity)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

3.1.2. Experimental Procedure

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to protect it from light.

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution of 8-Prenylnaringenin in methanol.

    • Prepare a series of dilutions of the 8-Prenylnaringenin stock solution to obtain a range of concentrations to be tested.

    • Prepare a stock solution and a series of dilutions of the standard antioxidant (Trolox or Ascorbic Acid) in methanol.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the freshly prepared DPPH solution to each well.

    • Add 100 µL of the different concentrations of 8-Prenylnaringenin or the standard antioxidant to the wells.

    • For the control well, add 100 µL of methanol instead of the test compound.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition versus the concentration of the test compound. The concentration that causes 50% inhibition is the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

3.2.1. Materials and Reagents

  • 8-Prenylnaringenin (of known purity)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

3.2.2. Experimental Procedure

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution of 8-Prenylnaringenin in a suitable solvent (e.g., ethanol or DMSO, ensuring final concentration does not interfere with the assay).

    • Prepare a series of dilutions of the 8-Prenylnaringenin stock solution.

    • Prepare a stock solution and a series of dilutions of the standard antioxidant (Trolox or Ascorbic Acid).

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of 8-Prenylnaringenin or the standard antioxidant to the wells.

    • For the control well, add 10 µL of the solvent used for the test compound.

    • Incubate the microplate in the dark at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the test compound).

    • A_sample is the absorbance of the ABTS•+ solution with the test compound.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition versus the concentration of the test compound. The concentration that causes 50% inhibition is the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH with Sample/Standard DPPH_sol->Mix Compound_sol Prepare 8-PN & Standard Dilutions Compound_sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: DPPH Assay Experimental Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_stock Prepare ABTS•+ Stock Solution ABTS_work Prepare ABTS•+ Working Solution ABTS_stock->ABTS_work Mix Mix ABTS•+ with Sample/Standard ABTS_work->Mix Compound_sol Prepare 8-PN & Standard Dilutions Compound_sol->Mix Incubate Incubate 6-10 min in Dark Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: ABTS Assay Experimental Workflow.

References

8-Prenylluteone and Cancer Cell Apoptosis: An Overview and Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: As of the latest available data, there is a notable absence of specific research detailing the effects of 8-Prenylluteone on apoptosis in cancer cell lines. However, extensive research exists for a closely related prenylated flavonoid, 8-Prenylnaringenin . This document will utilize the available data for 8-Prenylnaringenin to provide a comprehensive application note and protocol guide that can serve as a template for research on similar compounds. The methodologies and signaling pathways discussed are broadly applicable to the study of flavonoid-induced apoptosis in cancer cells.

Application Notes for 8-Prenylnaringenin-Induced Apoptosis in Cancer Cell Lines

Introduction

8-Prenylnaringenin (8-PN) is a potent phytoestrogen found in hops (Humulus lupulus) that has demonstrated significant anti-cancer properties.[1] It is recognized for its ability to inhibit the growth of various cancer cell lines and induce programmed cell death, or apoptosis.[1] This document provides an overview of the mechanisms of action of 8-PN, quantitative data on its efficacy, and detailed protocols for key experiments to study its apoptotic effects.

Mechanism of Action

8-Prenylnaringenin's pro-apoptotic activity is multifaceted and appears to be cell-type dependent. In estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7, the concentration of 8-PN is a critical determinant of its effect. At lower concentrations (below 10 µM), it can exhibit estrogenic properties and promote cell growth.[1] However, at higher concentrations, it inhibits proliferation and induces apoptosis.[1]

The primary mechanisms of 8-PN-induced apoptosis involve the modulation of key signaling pathways:

  • Estrogen Receptor (ER) Signaling: In ER+ breast cancer cells, 8-PN can interfere with the ER-associated PI3K/Akt survival pathway.[1][2] While it can activate the MAPK/Erk pathway similarly to estradiol, its inability to activate the PI3K/Akt pathway leads to decreased expression of survival proteins like Cyclin D1, cell cycle arrest, and ultimately, apoptosis.[2]

  • Mitochondrial (Intrinsic) Pathway: Flavonoids can induce apoptosis by triggering the mitochondrial pathway. This involves changes in the mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and subsequent activation of a caspase cascade.

  • Death Receptor (Extrinsic) Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.[3]

Data Presentation: Efficacy of 8-Prenylnaringenin in Cancer Cell Lines

The following table summarizes the available quantitative data on the cytotoxic effects of 8-Prenylnaringenin in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 ValueTreatment DurationReference
MCF-7Breast CancerNot specified, but effective at >10 µMNot specified[1]
Not SpecifiedNot Specified23.83 µg/ml48 hours[1]
Not SpecifiedNot Specified19.91 µg/ml72 hours[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of 8-Prenylnaringenin on cancer cells and to calculate the IC50 value.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 8-Prenylnaringenin stock solution (dissolved in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of 8-Prenylnaringenin in complete medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of 8-Prenylnaringenin. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.

2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Propidium Iodide (PI) solution

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with the desired concentration of 8-Prenylnaringenin for the desired time.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Centrifuge and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways, such as caspases, Bcl-2 family proteins, and PARP.

  • Materials:

    • Treated and untreated cancer cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved-PARP, anti-Actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and untreated cells in RIPA buffer.

    • Determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway of 8-Prenylnaringenin-Induced Apoptosis in ER+ Breast Cancer Cells

G cluster_cytoplasm Cytoplasm 8PN 8-Prenylnaringenin ER Estrogen Receptor α 8PN->ER Src c-Src ER->Src Activates PI3K PI3K/Akt Pathway ER->PI3K Fails to Activate MAPK MAPK (Erk1/2) Pathway Src->MAPK Activates CyclinD1 Cyclin D1 MAPK->CyclinD1 Influences Expression PI3K->CyclinD1 Promotes Expression Apoptosis Apoptosis CyclinD1->Apoptosis Altered Kinetics Leads to

Caption: 8-PN signaling in ER+ breast cancer.

General Experimental Workflow for Studying Apoptosis

G start Start: Cancer Cell Culture treatment Treatment with 8-Prenylnaringenin start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (Apoptotic Proteins) treatment->western_blot ic50 Determine IC50 viability->ic50 conclusion Conclusion: Apoptotic Induction & Mechanism ic50->conclusion flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry flow_cytometry->conclusion protein_expression Analyze Protein Expression Changes western_blot->protein_expression protein_expression->conclusion

Caption: Workflow for apoptosis studies.

Intrinsic and Extrinsic Apoptosis Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor (e.g., Fas, DR4/5) DeathLigand->DeathReceptor Binds DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bcl2Family Bcl-2 Family (Bax/Bak Activation) Caspase8->Bcl2Family via tBid Caspase3 Executioner Caspases (Caspase-3, -7) Activation Caspase8->Caspase3 CellularStress Cellular Stress (e.g., DNA Damage) CellularStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of apoptosis pathways.

References

Application Notes and Protocols for the Evaluation of 8-Prenylluteone in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, there is no specific scientific data available on the application of 8-Prenylluteone in neuroprotection assays. The following application notes and protocols are based on studies of the structurally related and well-researched flavonoid, Luteolin . Luteolin has demonstrated significant neuroprotective effects in various experimental models.[1][2][3] These guidelines can, therefore, serve as a comprehensive framework for researchers, scientists, and drug development professionals to design and execute neuroprotection assays for novel compounds like this compound.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function.[2][4] Flavonoids, a class of natural polyphenolic compounds, have garnered considerable attention for their potential neuroprotective properties.[5][6][7] These effects are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic activities.[3][7][8] Luteolin, a common dietary flavone, has been shown to protect neurons from various insults, including glutamate-induced excitotoxicity, oxidative stress, and neuroinflammation.[2][3][8] The addition of a prenyl group to the flavonoid backbone, as in the case of this compound, can enhance lipophilicity and potentially improve bioavailability and interaction with cellular targets.[9][10]

This document provides detailed methodologies for key in vitro experiments to assess the neuroprotective potential of compounds like this compound, using Luteolin as a reference.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Luteolin, demonstrating its neuroprotective effects in a glutamate-induced excitotoxicity model in HT-22 hippocampal neuronal cells.

Table 1: Effect of Luteolin on Cell Viability and Cytotoxicity in Glutamate-Treated HT-22 Cells [4]

Treatment GroupConcentration (µM)Cell Viability (%)LDH Release (%)
Control-100100
Glutamate (5 mM)-~50~200
Luteolin + Glutamate5~60~175
Luteolin + Glutamate10~70~150
Luteolin + Glutamate25~85~125
Luteolin + Glutamate50~95~110
Quercetin (Positive Control)10~80~130

Table 2: Effect of Luteolin on Mitochondrial Superoxide Production in Glutamate-Treated HT-22 Cells [4]

Treatment GroupConcentration (µM)Relative Mitochondrial Superoxide Production (%)
Control-100
Glutamate (5 mM)-~250
Luteolin + Glutamate5~200
Luteolin + Glutamate10~175
Luteolin + Glutamate25~125
Luteolin + Glutamate50~110
Quercetin (Positive Control)10~150

Experimental Protocols

Here are detailed protocols for key in vitro neuroprotection assays.

1. Cell Culture and Treatment

  • Cell Line: HT-22 murine hippocampal neuronal cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed HT-22 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound (or Luteolin as a positive control) for 24 hours.

    • Induce neurotoxicity by adding a neurotoxic agent, such as glutamate (typically 5 mM), for 18-24 hours.

2. Cell Viability Assay (MTT Assay)

  • Principle: Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. Cytotoxicity Assay (LDH Release Assay)

  • Principle: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

  • Protocol:

    • After the treatment period, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Briefly, mix the supernatant with the reaction mixture provided in the kit.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the specified wavelength (usually around 490 nm).

    • Calculate LDH release as a percentage relative to the control group.

4. Measurement of Reactive Oxygen Species (ROS)

  • Principle: Uses a fluorescent probe, such as 2',7'-Dichlorodihydrofluorescein diacetate (H2DCF-DA), which becomes fluorescent upon oxidation by intracellular ROS.

  • Protocol:

    • After treatment, wash the cells with Phosphate-Buffered Saline (PBS).

    • Incubate the cells with 10 µM H2DCF-DA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells again with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.

5. Western Blot Analysis

  • Principle: Detects and quantifies specific proteins to investigate the molecular pathways involved in neuroprotection.

  • Protocol:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., LC3B, Beclin-1, p-JNK, p-p38, β-actin as a loading control) overnight at 4°C.[4][8]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow start Start: Seed HT-22 Cells pretreatment Pre-treatment with This compound (24h) start->pretreatment neurotoxicity Induce Neurotoxicity (e.g., Glutamate, 18h) pretreatment->neurotoxicity assays Perform Neuroprotection Assays neurotoxicity->assays viability Cell Viability (MTT Assay) assays->viability cytotoxicity Cytotoxicity (LDH Assay) assays->cytotoxicity ros ROS Production (H2DCF-DA) assays->ros western Protein Expression (Western Blot) assays->western end Data Analysis and Conclusion viability->end cytotoxicity->end ros->end western->end

Caption: Experimental workflow for assessing neuroprotective effects.

signaling_pathway glutamate Glutamate ros Increased ROS & Oxidative Stress glutamate->ros mitochondria Mitochondrial Dysfunction ros->mitochondria mapk MAPK Activation (p-JNK, p-p38) ros->mapk autophagy Excessive Autophagy/ Mitophagy mitochondria->autophagy apoptosis Apoptosis & Neuronal Cell Death mapk->apoptosis autophagy->apoptosis prenylluteone This compound (Hypothesized) prenylluteone->ros Inhibits prenylluteone->mapk Inhibits prenylluteone->autophagy Inhibits luteolin Luteolin (Evidence-based) luteolin->ros Inhibits luteolin->mapk Inhibits mTORC1 mTORC1 Activation luteolin->mTORC1 Activates mTORC1->autophagy Inhibits

Caption: Luteolin's neuroprotective signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Working with 8-Prenylluteone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 8-Prenylluteone in cell culture experiments. Given its hydrophobic nature as a flavonoid, achieving optimal solubility in aqueous cell culture media is a critical challenge.[1][2] This guide offers practical solutions and detailed protocols to address this issue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell culture?

This compound is a flavonoid compound known for its potential anti-inflammatory and antioxidant properties.[3] Like many flavonoids, it has a planar ring structure, making it poorly soluble in water and aqueous solutions like cell culture media.[1][2] This low solubility can lead to precipitation of the compound, resulting in inaccurate dosing, reduced bioavailability to the cells, and potentially misleading experimental outcomes.[4]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving hydrophobic compounds like this compound for in vitro studies.[5][6] It is a polar aprotic solvent that can dissolve a wide range of organic molecules.[6] For very hydrophobic compounds, preparing a high-concentration stock solution in 100% DMSO is a standard practice.[5]

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

The cytotoxicity of DMSO varies depending on the cell line and the duration of exposure.[7][8] However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[5][9] Many cell lines can tolerate up to 1% DMSO without significant toxic effects, but sensitive cells, especially primary cultures, may require concentrations below 0.1%.[5][7] It is always recommended to perform a dose-response curve to determine the specific tolerance of your cell line to DMSO.[5]

Q4: How can I improve the solubility of this compound in my final culture medium?

Beyond using DMSO for the stock solution, several strategies can enhance the solubility and stability of this compound in the final working solution:

  • Use of a Co-solvent System: A mixture of solvents can sometimes be more effective than a single solvent. For instance, a combination of ethanol and polyethylene glycol 400 has been used as a vehicle for hydrophobic compounds in cell culture.[10]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[2][11][12] This method can significantly increase the aqueous solubility of flavonoids and protect them from degradation.[13][14] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.[11][13]

  • Formulation with Surfactants: Non-ionic surfactants can be used to create micellar formulations that enhance the solubility of hydrophobic drugs.[15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound upon dilution of the DMSO stock solution in cell culture medium. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The final DMSO concentration may be too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the final DMSO concentration , ensuring it remains within the non-toxic range for your specific cell line (typically ≤ 0.5%).[5][9]3. Use a two-step dilution method: First, dilute the DMSO stock into a small volume of serum-containing medium or a protein solution (like bovine serum albumin), then add this mixture to the final volume of culture medium. The proteins can help stabilize the compound and prevent precipitation.[16]4. Consider using a cyclodextrin-based formulation to enhance aqueous solubility.[2][11]
Inconsistent experimental results or lower than expected bioactivity. The compound may not be fully dissolved, leading to inaccurate concentrations. The compound may be degrading in the culture medium over time.1. Visually inspect your working solutions for any signs of precipitation before adding them to the cells. If precipitation is observed, refer to the solutions for precipitation issues.2. Prepare fresh working solutions immediately before each experiment. 3. Protect the stock solution and working solutions from light , as flavonoids can be light-sensitive.[11]4. Use a formulation strategy that enhances stability , such as cyclodextrin encapsulation.[11]
Observed cytotoxicity in the vehicle control group. The concentration of the solvent (e.g., DMSO) is too high for the specific cell line being used. The solvent quality may be poor.1. Perform a vehicle control experiment with different concentrations of the solvent to determine the maximum non-toxic concentration for your cells.[5][7]2. Ensure the final solvent concentration is consistent across all experimental groups , including the untreated control (by adding an equivalent volume of the solvent).3. Use high-purity, cell culture-grade solvents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 ml of a 10 mM stock solution of a compound with a molecular weight of 408.5 g/mol , you would weigh 4.085 mg.

  • Dissolving in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of 100% sterile-filtered DMSO. In the example above, this would be 1 ml.

  • Ensuring Complete Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for Cell Treatment
  • Thaw the Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, add the stock solution to the medium dropwise while gently vortexing or swirling the tube.

    • For a final concentration of 10 µM in a total volume of 1 ml of medium, you would add 1 µl of the 10 mM stock solution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.

  • Immediate Use: Use the prepared working solutions immediately to treat the cells. Do not store diluted aqueous solutions of this compound for extended periods.

Visualizations

Experimental Workflow for Preparing and Using this compound

G Workflow for this compound Cell Culture Experiments cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Cellular Experiment weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Warm to Dissolve dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Culture Medium thaw->dilute control Prepare Vehicle Control thaw->control treat Treat Cells with Working Solution dilute->treat control->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Workflow for preparing and using this compound in cell culture.

Potential Signaling Pathway Modulation by this compound

Given the anti-inflammatory properties of many flavonoids, this compound may modulate inflammatory signaling pathways such as the NF-κB pathway, which is often activated by pro-inflammatory stimuli like Interleukin-8 (IL-8).[17][18]

G Hypothesized Modulation of an Inflammatory Pathway cluster_pathway Cellular Signaling stimulus Pro-inflammatory Stimulus (e.g., IL-8) receptor Cell Surface Receptor (e.g., CXCR1/2) stimulus->receptor pi3k PI3K/Akt Pathway receptor->pi3k mapk MAPK Pathway receptor->mapk nfkb_activation NF-κB Activation pi3k->nfkb_activation mapk->nfkb_activation gene_expression Pro-inflammatory Gene Expression nfkb_activation->gene_expression prenyl This compound prenyl->inhibition Potential Inhibition

Caption: Potential inhibitory effect of this compound on a signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of 8-Prenylluteone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the in vivo bioavailability of 8-Prenylluteone, a promising but poorly soluble flavonoid.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your in vivo studies with this compound.

Problem Possible Causes Troubleshooting Steps
Low Oral Bioavailability (Low Cmax and AUC) 1. Poor aqueous solubility of this compound: The compound may not be dissolving sufficiently in the gastrointestinal fluids for absorption. 2. First-pass metabolism: Significant metabolism of this compound in the gut wall or liver before it reaches systemic circulation. 3. P-glycoprotein (P-gp) efflux: The compound may be actively transported back into the intestinal lumen by efflux pumps. 4. Chemical instability: Degradation of this compound in the acidic environment of the stomach.1. Enhance Solubility: - Nanoformulation: Prepare a nanosuspension or nanoemulsion of this compound. - Solid Dispersion: Create a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC). - Co-precipitation: Co-precipitate this compound with a carrier to enhance its dissolution rate. 2. Inhibit Metabolism: Co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., piperine for CYP3A4). 3. Inhibit P-gp Efflux: Co-administer with a P-gp inhibitor (e.g., verapamil, piperine). 4. Protect from Degradation: Use an enteric-coated formulation to bypass the stomach.
High Variability in Pharmacokinetic Data 1. Inconsistent formulation: The formulation of this compound is not uniform, leading to variable drug release. 2. Food effects: The presence or absence of food in the gastrointestinal tract can significantly alter absorption. 3. Inter-individual differences in metabolism: Genetic variations in metabolic enzymes among study subjects.1. Ensure Formulation Homogeneity: Implement rigorous quality control to ensure consistent particle size and drug loading in your formulation. 2. Standardize Feeding Protocol: Administer this compound to fasted or fed animals consistently across all study groups. 3. Increase Sample Size: A larger number of subjects can help to account for inter-individual variability.
No Detectable Plasma Concentration 1. Extremely low bioavailability: The formulation is not effective enough to deliver detectable levels of the compound. 2. Rapid metabolism and clearance: this compound is being cleared from the body too quickly. 3. Analytical method not sensitive enough: The limit of detection of your analytical method is too high.1. Optimize Formulation: Try a more advanced formulation strategy, such as a self-microemulsifying drug delivery system (SMEDDS). 2. Increase Dose (with caution): If toxicity is not a concern, a higher dose may result in detectable plasma concentrations. 3. Improve Analytical Method: Develop a more sensitive analytical method (e.g., LC-MS/MS) with a lower limit of quantification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?

A1: The primary challenges for the oral delivery of this compound, a lipophilic flavonoid, are its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract, and its susceptibility to first-pass metabolism in the liver and intestines. These factors significantly reduce the amount of active compound that reaches systemic circulation.

Q2: Which formulation strategy is most effective for enhancing the bioavailability of this compound?

A2: The most effective strategy often depends on the specific experimental context. However, nanoformulations (such as nanosuspensions and nanoemulsions) and solid dispersions have shown significant promise for poorly soluble compounds.[1] These techniques increase the surface area of the drug, leading to enhanced dissolution and absorption. Self-microemulsifying drug delivery systems (SMEDDS) are another advanced option that can present the drug in a solubilized form, bypassing the dissolution step.

Q3: Can co-administration of other compounds improve the bioavailability of this compound?

A3: Yes. Co-administration with absorption enhancers or inhibitors of metabolic enzymes and efflux pumps can be effective. For instance, piperine, a component of black pepper, is known to inhibit both CYP3A4 enzymes and P-glycoprotein, which can lead to increased plasma concentrations of co-administered drugs.

Q4: How can I assess the in vitro dissolution of my this compound formulation before proceeding to in vivo studies?

A4: In vitro dissolution studies can be performed using a USP dissolution apparatus (e.g., paddle or basket method). It is crucial to use biorelevant media that mimic the pH and composition of the gastrointestinal fluids (e.g., Simulated Gastric Fluid - SGF, and Simulated Intestinal Fluid - SIF) to get a more accurate prediction of in vivo performance.

Q5: What are the key pharmacokinetic parameters I should measure in my in vivo studies?

A5: The key pharmacokinetic parameters to measure are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

Quantitative Data Presentation

Disclaimer: The following data is for 8-Prenylnaringenin (8-PN), a structurally similar prenylated flavonoid, and is presented as a representative example of the expected pharmacokinetic profile of a prenylated flavonoid. Specific values for this compound may vary.

A study comparing the oral bioavailability of 8-PN and its isomer 6-prenylnaringenin (6-PN) in healthy volunteers provides insight into the pharmacokinetic profile of these compounds.[2][3]

Parameter 8-Prenylnaringenin (8-PN) 6-Prenylnaringenin (6-PN) Fold Difference (8-PN vs. 6-PN)
Cmax (nmol/L) 28345435.2-fold higher
AUC (nmol·h/L) 1580136354.3-fold higher

These results demonstrate that 8-PN has significantly higher oral bioavailability compared to 6-PN.[2][3]

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension

Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Deionized water

  • High-pressure homogenizer or ultrasonicator

Methodology:

  • Dissolve the stabilizer in deionized water to create a stabilizer solution.

  • Disperse the this compound powder in the stabilizer solution.

  • Subject the dispersion to high-pressure homogenization or ultrasonication.

    • For high-pressure homogenization: Process the suspension for a set number of cycles at a specific pressure until the desired particle size is achieved.

    • For ultrasonication: Sonicate the dispersion using a probe sonicator in an ice bath to prevent overheating, until a translucent suspension is obtained.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Determine the drug content of the nanosuspension using a validated analytical method (e.g., HPLC).

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

Objective: To evaluate the oral bioavailability of an enhanced this compound formulation compared to an unformulated control.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound nanosuspension (or other enhanced formulation)

  • Control suspension of this compound (e.g., in 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Methodology:

  • Fast the rats overnight (with free access to water) before drug administration.

  • Divide the rats into two groups: a control group and a treatment group (receiving the enhanced formulation).

  • Administer a single oral dose of the respective this compound formulation to each rat via oral gavage.

  • Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizations

Signaling Pathway

Luteolin, the parent compound of this compound, has been shown to exert its effects through the PI3K/Akt signaling pathway.[4] It is plausible that this compound may also modulate this pathway. The following diagram illustrates the key components of the PI3K/Akt signaling pathway.

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Luteone This compound (Potential Modulator) Luteone->PI3K Inhibits?

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow

The following diagram outlines the general workflow for developing and evaluating an enhanced formulation of this compound.

Bioavailability_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Development (e.g., Nanosuspension, Solid Dispersion) Start->Formulation InVitro In Vitro Characterization (Particle Size, Dissolution) Formulation->InVitro InVivo In Vivo Pharmacokinetic Study (Rat Model) InVitro->InVivo Analysis Data Analysis (Cmax, Tmax, AUC) InVivo->Analysis End End: Enhanced Bioavailability Analysis->End

Caption: Workflow for enhancing and evaluating the bioavailability of this compound.

References

Validation & Comparative

8-Prenylluteone's Anti-inflammatory Potential: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

The burgeoning field of flavonoid research has identified 8-prenylflavonoids as a promising class of compounds with potent biological activities. Among these, 8-Prenylluteone and its close analog, 8-Prenylquercetin, have garnered attention for their significant anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of 8-Prenylquercetin in established animal models, offering researchers and drug development professionals a comprehensive overview of its preclinical validation.

Comparative Efficacy of 8-Prenylquercetin vs. Quercetin

Studies have demonstrated that the addition of a prenyl group to the flavonoid backbone can significantly enhance its bioactivity. In a direct comparison, 8-Prenylquercetin (PQ) exhibited superior anti-inflammatory effects compared to its parent compound, Quercetin (Q), in both cellular and animal models.[1][2]

Key Findings:
  • Inhibition of Inflammatory Mediators: PQ showed stronger inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) production in RAW264.7 macrophage cells.[1][2] This directly translates to a more potent reduction in the inflammatory mediators nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2]

  • Cytokine Modulation: PQ was more effective in suppressing the production of a panel of 12 different cytokines compared to Quercetin.[1][2]

  • In Vivo Efficacy: In a lipopolysaccharide (LPS)-induced mouse paw edema model, PQ demonstrated a significant in vivo anti-inflammatory effect by reducing swelling.[1][2]

Quantitative Data Summary

The following table summarizes the comparative anti-inflammatory effects of 8-Prenylquercetin and Quercetin.

Parameter Compound Effect Model System Reference
iNOS Production 8-PrenylquercetinStronger InhibitionRAW264.7 cells[1][2]
QuercetinWeaker InhibitionRAW264.7 cells[1][2]
COX-2 Production 8-PrenylquercetinStronger InhibitionRAW264.7 cells[1][2]
QuercetinWeaker InhibitionRAW264.7 cells[1][2]
Nitric Oxide (NO) Production 8-PrenylquercetinStronger InhibitionRAW264.7 cells[1][2]
QuercetinWeaker InhibitionRAW264.7 cells[1][2]
Prostaglandin E2 (PGE2) Production 8-PrenylquercetinStronger InhibitionRAW264.7 cells[1][2]
QuercetinWeaker InhibitionRAW264.7 cells[1][2]
Cytokine Production (12 types) 8-PrenylquercetinStronger InhibitionRAW264.7 cells[1][2]
QuercetinWeaker InhibitionRAW264.7 cells[1][2]
Paw Edema 8-PrenylquercetinAttenuated EdemaLPS-induced Mouse Model[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.

LPS-Induced Mouse Paw Edema Model

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

  • Animals: Male ICR mice are typically used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Grouping: Mice are randomly divided into control and treatment groups.

  • Compound Administration: The test compound (e.g., 8-Prenylquercetin) is administered, usually via oral gavage or intraperitoneal injection, at a predetermined time before the inflammatory challenge. The control group receives the vehicle.

  • Induction of Inflammation: A subcutaneous injection of lipopolysaccharide (LPS) is administered into the plantar surface of the mouse's hind paw to induce localized inflammation.[1][2]

  • Measurement of Edema: The thickness or volume of the paw is measured at specific time points after the LPS injection using a plethysmometer or a digital caliper.

  • Data Analysis: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.

In Vitro Anti-inflammatory Assay using RAW264.7 Cells

This cell-based assay is used to investigate the molecular mechanisms of a compound's anti-inflammatory effects.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 8-Prenylquercetin or Quercetin) for a specified duration.

  • Inflammatory Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[1][2]

    • Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[1][2]

    • Cytokines: A multiplex assay is used to measure the levels of various cytokines in the cell culture supernatant.[1][2]

  • Western Blot Analysis:

    • Cell lysates are prepared to extract proteins.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with specific primary antibodies against iNOS, COX-2, and other target proteins, followed by secondary antibodies.[1][2]

    • Protein bands are visualized and quantified.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MEK1 MEK1 TLR4->MEK1 SEK1 SEK1 TLR4->SEK1 NF_kB NF-κB TLR4->NF_kB ERK1_2 ERK1/2 MEK1->ERK1_2 Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) ERK1_2->Inflammatory_Genes JNK1_2 JNK1/2 SEK1->JNK1_2 JNK1_2->Inflammatory_Genes NF_kB->Inflammatory_Genes PQ 8-Prenylquercetin PQ->MEK1 Inhibits PQ->SEK1 Inhibits Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of 8-Prenylquercetin.

G Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping Compound_Admin Compound Administration (e.g., 8-Prenylquercetin) Grouping->Compound_Admin Vehicle_Admin Vehicle Administration (Control) Grouping->Vehicle_Admin Inflammation_Induction Induce Paw Edema (LPS) Compound_Admin->Inflammation_Induction Vehicle_Admin->Inflammation_Induction Measure_Edema Measure Paw Volume Inflammation_Induction->Measure_Edema Data_Analysis Data Analysis & Comparison Measure_Edema->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo anti-inflammatory validation.

References

Comparative Cytotoxicity of 8-Prenylluteone and Other Flavonoids on Tumor Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of 8-Prenylluteone and other flavonoids on various tumor cell lines. The information is presented to facilitate the evaluation of these compounds for potential anticancer applications.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potential anticancer properties. Among these, prenylated flavonoids have shown enhanced biological activity, attributed to the lipophilic prenyl group that can facilitate cellular uptake and interaction with molecular targets. This guide focuses on the comparative cytotoxicity of this compound, a prenylated derivative of luteolin, against other notable flavonoids, providing a summary of available in vitro data to aid in drug discovery and development efforts.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected flavonoids against various human cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.

FlavonoidCancer Cell LineCell TypeIC50 (µM)Citation
This compound Data Not Available---
Luteolin HaCaTHuman Keratinocytes37.1[1]
A375Human Melanoma115.1[1]
Xanthohumol MV-4-11Human Leukemia8.07 ± 0.52[2]
HT-29Colon Cancer91.31 ± 8.92[2]
Aurone Derivative of Xanthohumol MV-4-11Human Leukemia7.45 ± 0.87[2]
HT-29Colon Cancer62.09 ± 16.52[2]

Note: Extensive literature searches did not yield specific IC50 values for this compound against any cancer cell lines. The data for Luteolin, the parent compound of this compound, and other relevant prenylated flavonoids are presented for comparative context. The absence of data for this compound highlights a significant gap in the current research landscape and underscores the need for further investigation into its cytotoxic potential.

Experimental Protocols

The cytotoxic activities of the flavonoids listed above were primarily determined using the MTT assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

General Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test flavonoid (e.g., this compound, Luteolin) and incubated for a specific period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[3][4]

Signaling Pathways in Flavonoid-Induced Cytotoxicity

Flavonoids exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis (programmed cell death).

Apoptosis Signaling Pathway

Apoptosis is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.

  • Extrinsic Pathway: This pathway is triggered by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3.[5][6][7]

  • Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of initiator caspase-9 and subsequent activation of executioner caspases.[5][6][7]

Flavonoids, including luteolin, have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, activating caspases, and arresting the cell cycle at different phases.[1] While the specific signaling pathways affected by this compound have not been elucidated, it is plausible that it shares similar mechanisms with its parent compound, luteolin.

Below is a generalized diagram of the apoptosis signaling pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Procaspase-3->Caspase-3 Activation

Caption: Generalized overview of the extrinsic and intrinsic apoptosis signaling pathways.

Conclusion

This guide provides a comparative overview of the cytotoxic effects of this compound and other flavonoids on tumor cells, based on currently available scientific literature. A significant finding is the lack of published cytotoxicity data for this compound, which presents a clear opportunity for future research. The provided experimental protocol for the MTT assay offers a standardized method for evaluating the cytotoxic potential of this and other flavonoids. Understanding the signaling pathways involved in flavonoid-induced cell death is crucial for the development of targeted anticancer therapies. Further investigation into the cytotoxic activity and mechanisms of action of this compound is warranted to fully assess its potential as a novel anticancer agent.

References

Head-to-head comparison of 8-Prenylluteone and Quercetin's neuroprotective effects

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the neuroprotective potential of 8-Prenylluteone and the well-established flavonoid, Quercetin, reveals distinct mechanistic profiles and highlights the therapeutic promise of prenylated flavonoids. While direct comparative studies on the neuroprotective effects of this compound are limited, this guide synthesizes available experimental data for both compounds and draws inferences from related prenylated flavonoids to provide a comprehensive overview for researchers and drug development professionals.

Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, has been extensively studied for its neuroprotective properties. In contrast, this compound, a prenylated flavonoid, is a less-explored compound, with current research primarily focused on its anti-inflammatory effects. This comparison aims to bridge the knowledge gap by presenting a side-by-side evaluation of their efficacy in mitigating neuronal damage, focusing on their antioxidant and anti-inflammatory capabilities.

Quantitative Analysis of Neuroprotective and Related Bioactivities

The following tables summarize key quantitative data from in vitro studies, providing a comparative look at the efficacy of this compound (with proxy data from related prenylated flavonoids for neuroprotection) and Quercetin in various assays.

Table 1: Comparative Efficacy in Neuroprotection and Anti-Inflammatory Assays

ParameterThis compound / Prenylated FlavonoidsQuercetinCell/SystemExperimental Condition
Neuroprotection
Cell Viability (vs. 6-OHDA)No direct data available↑ by 22.74-39.3% (50-100 nM)[1]SH-SY5Y cells6-OHDA-induced toxicity[1]
Cell Viability (vs. Glutamate)No direct data available↑ to 82% (5 µM)[2]HT22 cellsGlutamate-induced excitotoxicity[2]
Cell Viability (vs. MPP+)No direct data available↑ by ~25-30% (0.1-1 µg/ml)[3]SH-SY5Y cellsMPP+-induced toxicity[3]
Antioxidant Activity
ROS Reduction (vs. 6-OHDA)No direct data available↓ by ~50% (50 nM)[1]SH-SY5Y cells6-OHDA-induced oxidative stress[1]
ROS Reduction (vs. H2O2/Aβ)No direct data available↓ by ~40-50%[4]Hippocampal neuronsH2O2 or Aβ oligomer-induced stress[4]
Hydroxyl Radical Scavenging↓ ESR signal (1.5-3 µM) (Xanthohumol)[5]-Cell-free (H2O2/NaOH/DMSO)[5]ESR spectroscopy[5]
Anti-inflammatory Activity
NO Production InhibitionStronger inhibition than Quercetin-RAW264.7 cellsLPS-induced inflammation
iNOS Production InhibitionStronger inhibition than Quercetin-RAW264.7 cellsLPS-induced inflammation
COX-2 Production InhibitionStronger inhibition than Quercetin-RAW264.7 cellsLPS-induced inflammation
PGE2 Production InhibitionStronger inhibition than Quercetin-RAW264.7 cellsLPS-induced inflammation
Pro-inflammatory Cytokine InhibitionStronger inhibition of 12 cytokines than Quercetin-RAW264.7 cellsLPS-induced inflammation

Table 2: IC50 Values for Key Bioactivities

CompoundActivityIC50 ValueCell/System
This compound (Proxy Data)
XanthohumolSuperoxide Scavenging (Xanthine/XO)27.7 ± 4.9 µM[6]Cell-free[6]
XanthohumolSuperoxide Scavenging (TPA-stimulated HL-60)2.6 ± 0.4 µM[6]HL-60 cells[6]
XanthohumolNO Production Inhibition (LPS-induced)12.9 ± 1.2 µM[6]RAW 264.7 cells[6]
8-PrenylnaringeninhMAGL Inhibition9.5 ± 1.2 µM[7]-
Quercetin
QuercetinGlutamate-induced cell death7.0 ± 0.2 µM[8]HT22 cells[8]

Experimental Protocols

Neuroprotection Assays

Cell Viability (MTT Assay): Neuronal cells (e.g., SH-SY5Y, HT22) are seeded in 96-well plates. After adherence, cells are pre-treated with various concentrations of the test compound (this compound or Quercetin) for a specified duration (e.g., 4 hours). Subsequently, a neurotoxic insult is introduced, such as 6-hydroxydopamine (6-OHDA), glutamate, or 1-methyl-4-phenylpyridinium (MPP+), for 24 hours.[1][2][3] Following the incubation period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After incubation to allow for formazan crystal formation by viable cells, a solubilizing agent (e.g., DMSO) is added. The absorbance is then measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.[1][2][3]

Reactive Oxygen Species (ROS) Measurement: Neuronal cells are cultured in plates suitable for fluorescence microscopy or spectrophotometry. Cells are pre-treated with the test compounds before being exposed to an oxidative stressor (e.g., 6-OHDA, H2O2).[1][4] A fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFDA), is then added to the cells. DCFDA is deacetylated by cellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope or a plate reader.[1][4]

Anti-inflammatory Assays

Nitric Oxide (NO) Production (Griess Assay): RAW264.7 macrophage cells are plated and pre-treated with this compound or Quercetin. Inflammation is induced by adding lipopolysaccharide (LPS). After a 24-hour incubation, the cell culture supernatant is collected. The concentration of nitrite, a stable metabolite of NO, is determined using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a standard curve.

Measurement of Pro-inflammatory Mediators (ELISA and Western Blot): To quantify the production of prostaglandins like PGE2 and various cytokines, Enzyme-Linked Immunosorbent Assays (ELISAs) are performed on the cell culture supernatants from LPS-stimulated RAW264.7 cells. For the analysis of protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), cell lysates are prepared and subjected to Western blotting using specific primary antibodies against these proteins.

Mechanistic Insights and Signaling Pathways

This compound: A Focus on Anti-Inflammatory Pathways with Inferred Neuroprotective Actions

While direct neuroprotective mechanisms of this compound are yet to be fully elucidated, its potent anti-inflammatory effects suggest a strong potential for neuroprotection. Inflammation is a key contributor to neuronal damage in various neurodegenerative diseases. By inhibiting the production of inflammatory mediators such as NO, PGE2, and pro-inflammatory cytokines, this compound can likely mitigate the neurotoxic environment created by activated microglia and astrocytes.

Studies on its anti-inflammatory mechanism reveal that this compound directly targets and inhibits the SEK1-JNK1/2 and MEK1-ERK1/2 signaling pathways. These pathways are crucial in the inflammatory response cascade. The prenyl group is thought to enhance the bioactivity of the flavonoid scaffold, leading to more potent inhibition compared to its non-prenylated counterpart, Quercetin.

Based on data from related prenylated flavonoids like Xanthohumol, it is plausible that this compound also exerts neuroprotective effects through antioxidant mechanisms, such as direct radical scavenging and activation of the Nrf2/ARE pathway, which upregulates endogenous antioxidant defenses.[9]

G cluster_stress Neurotoxic Insult (e.g., Oxidative Stress, Inflammation) cluster_pathways Signaling Cascades cluster_inflammation Inflammatory Response cluster_effects Cellular Effects Stress Stress Signals MEK1 MEK1 Stress->MEK1 activates SEK1 SEK1 Stress->SEK1 activates NFkB NF-κB Stress->NFkB activates ERK1_2 ERK1/2 MEK1->ERK1_2 JNK1_2 JNK1/2 SEK1->JNK1_2 ERK1_2->NFkB JNK1_2->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines NO NO Production iNOS->NO PGE2 PGE2 Production COX2->PGE2 NeuronalDamage Neuronal Damage Cytokines->NeuronalDamage NO->NeuronalDamage PGE2->NeuronalDamage Prenylluteone This compound Prenylluteone->MEK1 inhibits Prenylluteone->SEK1 inhibits

Figure 1: Proposed neuroprotective mechanism of this compound via anti-inflammatory pathways.

Quercetin: A Multi-Targeted Neuroprotective Agent

Quercetin's neuroprotective effects are well-documented and attributed to its potent antioxidant and anti-inflammatory properties, as well as its ability to modulate various intracellular signaling pathways.

Antioxidant Mechanisms:

  • Direct ROS Scavenging: Quercetin can directly neutralize reactive oxygen species, thereby reducing oxidative damage to cellular components.[4]

  • Upregulation of Endogenous Antioxidants: Quercetin activates the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase, enhancing the cell's intrinsic antioxidant capacity.

Anti-inflammatory Mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: Quercetin can inhibit the activity of enzymes like COX and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.

  • Modulation of Inflammatory Signaling: It can suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Modulation of Cell Survival and Apoptosis Pathways:

  • PI3K/Akt Pathway: Quercetin has been shown to activate the PI3K/Akt signaling cascade, which promotes cell survival and inhibits apoptosis.

  • Bcl-2 Family Proteins: It can modulate the expression of Bcl-2 family proteins, increasing the levels of anti-apoptotic proteins (e.g., Bcl-2) and decreasing the levels of pro-apoptotic proteins (e.g., Bax).[1]

G cluster_stress Neurotoxic Insult (e.g., Oxidative Stress, Excitotoxicity) cluster_pathways Signaling & Cellular Processes cluster_effects Cellular Outcomes Stress Stress Signals ROS ROS Stress->ROS NFkB NF-κB Stress->NFkB Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) Stress->Bcl2_family increases Bax OxidativeDamage Oxidative Damage ROS->OxidativeDamage Nrf2 Nrf2 ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS Inflammation Inflammation NFkB->Inflammation PI3K_Akt PI3K/Akt CellSurvival Cell Survival PI3K_Akt->CellSurvival Caspases Caspases Bcl2_family->Caspases Apoptosis Apoptosis Caspases->Apoptosis OxidativeDamage->Apoptosis Inflammation->Apoptosis Quercetin Quercetin Quercetin->ROS scavenges Quercetin->Nrf2 activates Quercetin->NFkB inhibits Quercetin->PI3K_Akt activates Quercetin->Bcl2_family decreases Bax/Bcl-2 ratio

Figure 2: Multi-targeted neuroprotective mechanisms of Quercetin.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound in an in vitro cell culture model.

G cluster_assays Assessment of Neuroprotection start Start: Neuronal Cell Culture (e.g., SH-SY5Y, HT22) treatment Pre-treatment with Test Compound (this compound or Quercetin) start->treatment insult Induction of Neuronal Insult (e.g., Oxidative Stress, Excitotoxicity) treatment->insult incubation Incubation (e.g., 24 hours) insult->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability ros ROS Measurement (e.g., DCFDA) incubation->ros apoptosis Apoptosis Assay (e.g., Caspase activity, Annexin V) incubation->apoptosis western Western Blot (for signaling proteins) incubation->western end End: Data Analysis & Interpretation viability->end ros->end apoptosis->end western->end

Figure 3: Typical experimental workflow for in vitro neuroprotection studies.

Conclusion

This comparative guide highlights the significant neuroprotective potential of both this compound and Quercetin, albeit with different levels of current scientific evidence. Quercetin stands as a well-characterized neuroprotective agent with a multi-pronged mechanism of action against oxidative stress and neuroinflammation.

This compound, while less studied in a neuroprotective context, demonstrates superior anti-inflammatory activity in non-neuronal models compared to Quercetin. The enhanced potency is likely attributable to its prenyl moiety. Drawing parallels with other neuroprotective prenylated flavonoids like Xanthohumol and 8-Prenylnaringenin, it is highly probable that this compound also possesses significant antioxidant and direct neuroprotective properties.

For researchers and drug development professionals, Quercetin serves as a benchmark compound with established efficacy. This compound, on the other hand, represents a promising lead compound for the development of novel and potentially more potent neuroprotective therapeutics. Future research should focus on directly evaluating the neuroprotective effects of this compound in relevant in vitro and in vivo models of neurodegenerative diseases to fully elucidate its therapeutic potential. The investigation into its blood-brain barrier permeability will also be a critical factor in its development as a CNS drug.

References

Evaluating the Synergistic Effects of 8-Prenylluteone: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable absence of published scientific literature detailing the synergistic effects of 8-Prenylluteone in combination with other compounds. While the broader class of prenylated flavonoids has garnered significant interest for their diverse biological activities, including anti-inflammatory and anticancer properties, specific investigations into the combination therapies involving this compound are yet to be reported. This guide, therefore, serves to highlight this research gap and to outline the necessary experimental frameworks that would be required to evaluate such potential synergies.

The Need for Synergy: Enhancing Therapeutic Potential

In drug development, combination therapy is a cornerstone strategy aimed at improving therapeutic efficacy, overcoming drug resistance, and reducing dose-limiting toxicities. The synergistic effect, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key objective in designing effective combination regimens. For a compound like this compound, which belongs to the promising class of flavonoids, exploring its synergistic potential with existing therapeutic agents could unlock new avenues for treating a range of diseases.

Hypothetical Experimental Approaches to Evaluate Synergy

To address the current knowledge gap, researchers could employ a variety of established in vitro and in vivo experimental protocols. The following outlines a hypothetical workflow for assessing the synergistic effects of this compound.

Experimental Workflow: In Vitro Synergy Assessment

experimental_workflow cluster_setup Initial Setup cluster_treatment Treatment & Viability cluster_analysis Data Analysis cluster_interpretation Interpretation cell_culture Cell Line Selection (e.g., Cancer Cell Lines) single_agent Single-Agent Dose-Response cell_culture->single_agent compound_prep Compound Preparation (this compound & Partner Drug) compound_prep->single_agent ic50 IC50 Determination single_agent->ic50 Determine individual potencies combo_treatment Combination Treatment (Checkerboard Assay) viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) combo_treatment->viability_assay ci_calculation Combination Index (CI) Calculation (Chou-Talalay Method) viability_assay->ci_calculation Quantify synergy isobologram Isobologram Analysis viability_assay->isobologram Visualize interaction ic50->combo_treatment Design combination matrix synergy_determination Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) ci_calculation->synergy_determination isobologram->synergy_determination

Caption: A hypothetical workflow for in vitro evaluation of this compound's synergistic effects.

Experimental Protocol: Checkerboard Assay and Combination Index (CI) Analysis

  • Cell Culture: Select appropriate cell lines based on the therapeutic area of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer). Culture cells in standard conditions.

  • Single-Agent Dose-Response: Treat cells with a range of concentrations of this compound and the partner compound separately to determine the 50% inhibitory concentration (IC50) for each.

  • Combination Treatment (Checkerboard Assay): In a multi-well plate, treat cells with a matrix of concentrations of both compounds, including a range of doses above and below their individual IC50 values.

  • Cell Viability Assessment: After a defined incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the fraction of affected cells for each combination.

    • Utilize the Chou-Talalay method to calculate the Combination Index (CI). The CI value quantitatively describes the nature of the drug interaction:

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

    • Generate isobolograms to visually represent the drug interaction.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other prenylated flavonoids, investigations into the synergistic effects of this compound could focus on key cellular signaling pathways implicated in cell survival, proliferation, and apoptosis.

Signaling Pathway: Potential Targets for Synergy

signaling_pathway cluster_input Stimuli cluster_pathways Signaling Cascades cluster_intervention Potential Intervention Points GF Growth Factors PI3K PI3K GF->PI3K MAPK MAPK (ERK, JNK, p38) GF->MAPK Stress Cellular Stress Stress->MAPK NFkB NF-κB Stress->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Survival Inflammation Inflammation NFkB->Inflammation CompoundA This compound CompoundA->Akt CompoundA->NFkB CompoundB Partner Drug CompoundB->mTOR

Caption: Potential signaling pathways that could be modulated by this compound in combination therapy.

A synergistic interaction might occur if this compound and a partner drug inhibit different key nodes within the same or parallel pro-survival pathways. For instance, if this compound inhibits the activation of Akt, and a partner drug inhibits mTOR, the combined effect on cell proliferation and survival could be significantly enhanced.

Future Directions

The field of pharmacology and drug development would greatly benefit from studies designed to elucidate the synergistic potential of this compound. Future research should focus on:

  • Screening with a diverse library of compounds: Combining this compound with a wide range of approved chemotherapeutic agents, targeted therapies, and other natural products.

  • Mechanistic studies: Investigating the molecular mechanisms underlying any observed synergistic interactions, including the modulation of key signaling pathways and effects on drug metabolism and transport.

  • In vivo validation: Progressing promising in vitro findings to preclinical animal models to assess the in vivo efficacy and safety of the combination therapy.

Until such studies are conducted and their results published, a comprehensive comparison guide on the synergistic effects of this compound remains an area for future development. Researchers are encouraged to explore this promising avenue of investigation.

Independent Verification of 8-Prenylluteone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 8-Prenylluteone, a compound more commonly identified in scientific literature as 8-prenylnaringenin. As a potent phytoestrogen, the efficient and reliable synthesis of 8-prenylnaringenin is of significant interest for research in oncology, endocrinology, and pharmacology. This document outlines the most prevalent chemical synthesis methodologies, presents comparative data on their performance, and furnishes detailed experimental protocols to aid in their independent verification and application.

Overview of Synthetic Strategies

The chemical synthesis of 8-prenylnaringenin predominantly follows two main pathways: the demethylation of xanthohumol or its isomer, isoxanthohumol, and the direct C-prenylation of naringenin. While both routes can yield the desired product, they differ significantly in terms of starting material availability, reaction efficiency, and regioselectivity.

1. Demethylation of Xanthohumol/Isoxanthohumol: This is currently the most widely adopted and seemingly efficient method. Xanthohumol, a readily available prenylated chalcone extracted from hops (Humulus lupulus), serves as the starting material. This approach typically involves the isomerization of xanthohumol to isoxanthohumol, followed by a demethylation step to yield 8-prenylnaringenin.

2. Direct C-Prenylation of Naringenin: This method involves the direct attachment of a prenyl group to the naringenin backbone. While conceptually straightforward, this approach often suffers from a lack of regioselectivity, leading to the formation of a mixture of products, including 6-prenylnaringenin and other isomers, which can complicate purification and reduce the overall yield of the desired 8-prenyl isomer.

Comparative Analysis of Synthetic Methods

The following table summarizes quantitative data from various published reports on the synthesis of 8-prenylnaringenin, offering a comparative look at the efficacy of different methodologies.

MethodReagents/CatalystSolventTemperatureTimeYield of 8-PrenylnaringeninCo-productsCitation(s)
Demethylation
Microwave-AssistedLithium Chloride (LiCl)DMF198 °C9 min76% (total 8-PN & 6-PN)6-Prenylnaringenin[1]
Magnesium Iodide EtherateMgI₂·OEt₂Anhydrous THFReflux-61-89%-[2]
Scandium Triflate/Potassium IodideSc(OTf)₃/KI---92%-[2]
Direct C-Prenylation
Non-selective Prenylation----Low yields6-Prenylnaringenin, other isomers[1]

Detailed Experimental Protocols

Method 1: Microwave-Assisted Demethylation of Xanthohumol

This protocol is adapted from a study optimizing the demethylation of xanthohumol using microwave irradiation.[1]

Materials:

  • Xanthohumol

  • Lithium Chloride (LiCl)

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis reactor

  • Standard laboratory glassware for extraction and purification

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a microwave-safe reaction vessel, combine xanthohumol and 55 equivalents of lithium chloride.

  • Add a sufficient volume of N,N-dimethylformamide (DMF) to dissolve the reactants.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 198 °C for 9 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate 8-prenylnaringenin from its isomer, 6-prenylnaringenin, and any unreacted starting material.

Method 2: Demethylation of Isoxanthohumol using Magnesium Iodide Etherate

This protocol is based on a reported synthesis of 8-prenylnaringenin derivatives.[2]

Materials:

  • Isoxanthohumol (can be synthesized from xanthohumol)

  • Magnesium Iodide Etherate (MgI₂·OEt₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard reflux apparatus and inert atmosphere setup (e.g., nitrogen or argon)

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve isoxanthohumol in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add a solution of magnesium iodide etherate in anhydrous THF to the flask.

  • Heat the reaction mixture to reflux and maintain for the required reaction time (monitor by TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a dilute aqueous solution of hydrochloric acid.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the resulting residue by silica gel column chromatography to obtain pure 8-prenylnaringenin.

Mandatory Visualizations

Synthesis_Pathways cluster_0 Demethylation Pathway cluster_1 Direct Prenylation Pathway Xanthohumol Xanthohumol Isoxanthohumol Isoxanthohumol Xanthohumol->Isoxanthohumol Isomerization Product_8PN_demethyl 8-Prenylnaringenin Isoxanthohumol->Product_8PN_demethyl Demethylation (e.g., LiCl, MgI₂) Naringenin Naringenin Product_Mix Mixture of Isomers (8-PN, 6-PN, etc.) Naringenin->Product_Mix Direct C-Prenylation Prenyl_Source Prenyl Source Prenyl_Source->Product_Mix Product_8PN_prenyl 8-Prenylnaringenin Product_Mix->Product_8PN_prenyl Purification

Caption: Comparative overview of the two primary synthetic pathways to 8-Prenylnaringenin.

Verification_Workflow Start Select Synthesis Protocol Synthesis Perform Synthesis Start->Synthesis Purification Purify Crude Product (e.g., Column Chromatography) Synthesis->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Data_Comparison Compare Data with Published Spectra Characterization->Data_Comparison Yield_Calculation Calculate Yield and Purity Data_Comparison->Yield_Calculation Match Verification_Fail Discrepancy Found Data_Comparison->Verification_Fail No Match Verification_Success Synthesis Verified Yield_Calculation->Verification_Success Troubleshoot Troubleshoot Experiment Verification_Fail->Troubleshoot Troubleshoot->Synthesis

Caption: Logical workflow for the independent verification of 8-Prenylnaringenin synthesis.

Conclusion

The independent verification of the synthesis of 8-prenylnaringenin (this compound) is crucial for advancing research into its biological activities. The demethylation of readily available xanthohumol or isoxanthohumol appears to be the more efficient and higher-yielding synthetic route compared to the direct C-prenylation of naringenin. The microwave-assisted method offers a significant advantage in terms of reaction time. Researchers aiming to synthesize this compound are encouraged to utilize the provided protocols and comparative data as a guide. Successful verification will depend on careful execution of the experimental procedures and thorough characterization of the final product, comparing the obtained spectroscopic data with published reference spectra.

References

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